molecular formula C21H18N6O2S B2961080 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 946255-98-7

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2961080
CAS RN: 946255-98-7
M. Wt: 418.48
InChI Key: BUVRFKDWSQEQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blood Coagulation Inhibition

The compound has been found to be a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa . This makes it a potential candidate for the treatment of conditions like deep vein thrombosis and pulmonary embolism.

c-Met Kinase Inhibition

The compound has shown potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibitors of c-Met kinase are being researched for their potential to treat various types of cancer.

Anti-Tumor Activity

The compound has exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it could be used in the development of new cancer therapies.

Hepatitis B Virus Inhibition

The compound has been identified as a potential inhibitor of the Hepatitis B virus . This suggests that it could be used in the development of new antiviral drugs.

properties

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c28-18(23-11-14-6-8-22-9-7-14)10-16-13-30-21-25-19-17(20(29)26(16)21)12-24-27(19)15-4-2-1-3-5-15/h1-9,12,16H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVRFKDWSQEQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide

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